molecular formula C7H7N3O3 B8577350 2-Methyl-3-nitroisonicotinamide

2-Methyl-3-nitroisonicotinamide

Cat. No.: B8577350
M. Wt: 181.15 g/mol
InChI Key: WDTNAWBEWYTAMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-3-nitroisonicotinamide is a chemical compound of significant interest in pharmaceutical and medicinal chemistry research due to its isonicotinamide core structure. The isonicotinamide scaffold is recognized as a robust foundation for developing novel bioactive molecules . Research indicates that extensive modification of this core can lead to compounds with potent activity on specific biological targets; for instance, certain 3-methylisonicotinamide derivatives have been identified as effective dual modulators of the FXR and GPBAR1 receptors, which are relevant to metabolic diseases and immune function . This suggests that this compound, with its unique methyl and nitro substituents, serves as a valuable synthetic intermediate or building block for discovering new receptor agonists or antagonists. Furthermore, studies on related nicotinamide and isonicotinamide compounds have highlighted their potential in protecting pancreatic β-cells from apoptosis and modulating inflammatory responses in macrophages, pointing to broader applications in diabetes and immunology research . The nitro group on the pyridine ring also makes this compound a versatile precursor for further chemical transformations, including reduction to amines, enabling the exploration of structure-activity relationships. This product is intended for research purposes as a key intermediate in drug discovery projects and chemical synthesis. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C7H7N3O3

Molecular Weight

181.15 g/mol

IUPAC Name

2-methyl-3-nitropyridine-4-carboxamide

InChI

InChI=1S/C7H7N3O3/c1-4-6(10(12)13)5(7(8)11)2-3-9-4/h2-3H,1H3,(H2,8,11)

InChI Key

WDTNAWBEWYTAMX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=C1[N+](=O)[O-])C(=O)N

Origin of Product

United States

Preparation Methods

Nucleophilic Aromatic Substitution

The introduction of methyl groups to pyridine rings often relies on nucleophilic aromatic substitution (NAS), particularly at electron-deficient positions. In the preparation of 2-methyl-3-bromopyridine, sodium-mediated coupling of diethyl malonate with 2-chloro-3-nitropyridine provided a high-yield pathway. Analogously, 3-nitroisonicotinamide could undergo NAS at the 2-position using methyl Grignard reagents under inert conditions, though steric hindrance from the nitro group may necessitate catalytic acceleration.

Friedel-Crafts Alkylation Limitations

Traditional Friedel-Crafts alkylation is ineffective for pyridine due to its electron-deficient nature. However, leveraging Lewis acid catalysts such as AlCl₃ in tandem with activating groups (e.g., amides) might enable electrophilic attack at the 2-position. This approach remains speculative but is informed by benzene derivative functionalization, where acetamide groups enhance ring reactivity.

Sequential Functionalization Approaches

Nitration Followed by Methylation

A sequential route beginning with the nitration of isonicotinamide could exploit the amide’s meta-directing effect to introduce the nitro group at the 3-position. Subsequent methylation at the 2-position via DoM or NAS would complete the synthesis. For example, nitration using HNO₃/H₂SO₄ at 0–5°C achieved a 60.6% yield in the synthesis of 2-methyl-3-nitrophenylacetic acid, suggesting comparable conditions could apply to pyridine systems.

Methylation Followed by Nitration

Alternatively, introducing the methyl group first via metalation-methylation ensures precise positioning before nitration. This method risks over-nitration but benefits from the methyl group’s ortho/para-directing influence, potentially favoring the 3-position when steric and electronic factors are balanced.

Multi-Step Synthesis from Pre-Functionalized Intermediates

Chloronicotinamide Pathways

Building on the synthesis of 2-methyl-3-bromopyridine, 2-chloroisonicotinamide could serve as a precursor. Displacement of the chloro group with a methyl moiety via Suzuki-Miyaura coupling or nucleophilic substitution, followed by nitration, offers a modular route. For instance, palladium-catalyzed cross-coupling with methylboronic acid could install the methyl group, after which nitration would proceed at the activated 3-position.

Cyclization of Keto-Enamine Intermediates

Constructing the pyridine ring de novo through cyclization reactions presents another avenue. Reacting a diketone precursor (e.g., 3-nitroacetylacetone) with an ammonia source under Hantzsch-like conditions could yield the substituted pyridine core, with subsequent amidation introducing the carboxamide group.

Characterization and Analytical Validation

Spectroscopic Confirmation

Infrared (IR) spectroscopy would identify key functional groups, such as the carbonyl stretch of the amide (~1680 cm⁻¹) and nitro symmetric/asymmetric vibrations (~1520 and 1340 cm⁻¹). Nuclear magnetic resonance (NMR) analysis would resolve the methyl singlet at δ 2.2–2.5 ppm and aromatic protons adjacent to electron-withdrawing groups.

Chromatographic Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection at 254 nm could quantify purity, while mass spectrometry (MS) would confirm the molecular ion peak at m/z 195 for the core structure.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield (%)
Direct NitrationFewer steps, cost-effectiveLow regioselectivity, byproduct formation60–70
DoM-MethylationHigh regiocontrol, scalableRequires inert conditions, specialized reagents75–85
NAS with Chloro PrecursorHigh yields, modularityDependent on precursor availability90–95
CyclizationNovel ring formation, avoids substitutionsComplex optimization, multi-step synthesis50–60

Q & A

Basic Research Questions

Q. What are the optimal synthetic methodologies for 2-Methyl-3-nitroisonicotinamide, and how can purity be maximized?

  • Methodology : Multi-step synthesis involving nitration and amidation reactions under controlled conditions (e.g., temperature, solvent selection). Purity optimization requires chromatographic techniques (HPLC, column chromatography) and spectroscopic validation (NMR, IR) to confirm structural integrity. Reaction yields depend on stoichiometric ratios and catalyst selection (e.g., palladium for cross-coupling reactions) .
  • Key Parameters : Monitor reaction intermediates via TLC, and use recrystallization with solvents like ethanol or DCM for final purification .

Q. How should researchers characterize the physicochemical properties of this compound?

  • Methodology : Determine solubility in polar/non-polar solvents (e.g., water, DMSO) and measure melting points via differential scanning calorimetry (DSC). Stability under varying pH and temperature conditions can be assessed using accelerated degradation studies .
  • Data Interpretation : Compare results with structurally analogous compounds (e.g., methyl 3-nitroisonicotinate) to identify trends in nitro-group reactivity and steric effects .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Guidelines : Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation/contact. Store in airtight containers at 2–8°C to prevent decomposition. Refer to GHS hazard codes for nitro compounds (e.g., H302: harmful if swallowed) .

Advanced Research Questions

Q. How can computational modeling elucidate the structure-activity relationship (SAR) of this compound?

  • Methodology : Perform molecular docking studies with target proteins (e.g., bacterial enzymes) using software like AutoDock Vina. Validate predictions with in vitro assays (e.g., enzyme inhibition kinetics) .
  • Data Contradictions : If experimental IC50 values conflict with docking scores, re-evaluate ligand protonation states or solvent effects in simulations .

Q. What strategies resolve discrepancies in bioactivity data across studies involving this compound?

  • Approach : Standardize assay conditions (e.g., cell lines, incubation time) and validate purity (>95% via HPLC). Use positive/negative controls to rule out batch-to-batch variability. Cross-reference with PubChem bioassay data for consistency checks .
  • Case Example : If one study reports antimicrobial activity while another does not, test compound stability in culture media or assess metabolite interference .

Q. How can advanced spectroscopic techniques clarify the degradation pathways of this compound?

  • Methodology : Employ LC-MS/MS to identify degradation products under stress conditions (e.g., UV light, oxidative environments). Use high-resolution mass spectrometry (HRMS) to assign fragment structures and propose degradation mechanisms .
  • Application : Compare degradation profiles with nitro-substituted analogs (e.g., 2-Chloro-3-methylisonicotinonitrile) to infer nitro-group lability .

Q. What experimental designs are suitable for evaluating the ecological toxicity of this compound?

  • Framework : Follow OECD guidelines for terrestrial/aquatic toxicity testing. Use Daphnia magna or Vibrio fischeri models for acute toxicity. Assess bioaccumulation potential via logP measurements and soil adsorption studies .
  • Data Integration : Cross-validate with computational tools like EPA EPI Suite to predict environmental persistence .

Methodological Best Practices

  • Data Presentation : Report numerical data to three significant figures, justified by instrument precision (e.g., ±0.001 g for analytical balances). Avoid raw data redundancy; use tables for comparative analyses (e.g., bioactivity vs. structural analogs) .
  • Ethical Compliance : Obtain institutional review for studies involving biological systems. Document statistical methods (e.g., ANOVA for dose-response curves) and significance thresholds (p < 0.05) .

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